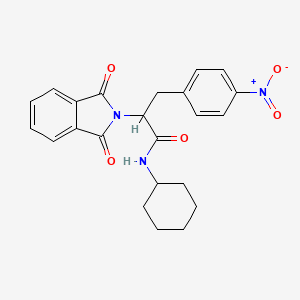
N-allyl-4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazine family and is known for its unique properties, which make it a valuable tool in many research studies. In
Mechanism of Action
The mechanism of action of N-allyl-4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in DNA replication and cell division. This inhibition leads to the death of cancer cells, making this compound a potential antitumor agent.
Biochemical and Physiological Effects:
N-allyl-4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and has antiviral and antibacterial properties. In vivo studies have shown that this compound has low toxicity and is well-tolerated by animals.
Advantages and Limitations for Lab Experiments
The advantages of using N-allyl-4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine in lab experiments include its unique properties, low toxicity, and potential applications in various fields. However, the limitations of using this compound include the complexity of its synthesis method and the need for expertise in organic chemistry.
Future Directions
There are many future directions for the research of N-allyl-4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine. Some of these directions include:
1. Investigation of the compound's potential use as an antitumor agent in clinical trials.
2. Synthesis of novel materials using N-allyl-4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine as a building block.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Investigation of the compound's potential use as an antiviral and antibacterial agent.
5. Study of the compound's mechanism of action to better understand its potential applications in different fields.
Conclusion:
N-allyl-4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine is a valuable tool in scientific research due to its unique properties and potential applications in various fields. The synthesis of this compound requires expertise in organic chemistry, but its low toxicity and potential for use as an antitumor, antiviral, and antibacterial agent make it a promising area of study for future research.
Synthesis Methods
The synthesis of N-allyl-4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine involves a series of steps that require expertise in organic chemistry. The process starts with the reaction of 4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazine with allyl bromide in the presence of a base to form N-allyl-4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine. The purity of the final product can be improved by recrystallization and chromatography techniques.
Scientific Research Applications
N-allyl-4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine has been used in various scientific research studies due to its potential applications in different fields. In the field of medicinal chemistry, this compound has been investigated for its potential use as an antitumor agent. It has also been studied for its antiviral and antibacterial properties. In the field of material science, N-allyl-4-chloro-6-(4-thiomorpholinyl)-1,3,5-triazin-2-amine has been used as a building block for the synthesis of novel materials.
properties
IUPAC Name |
4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5S/c1-2-3-12-9-13-8(11)14-10(15-9)16-4-6-17-7-5-16/h2H,1,3-7H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGJBVHJOFGXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)Cl)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-prop-2-enyl-6-thiomorpholin-4-yl-1,3,5-triazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5213484.png)
![2-adamantyl[2-(dimethylamino)ethyl]amine](/img/structure/B5213489.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213495.png)
![4,4'-[(2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5213500.png)

![2,2'-oxybis[N'-(4-fluorobenzylidene)acetohydrazide]](/img/structure/B5213503.png)
![1-(4-phenyl-1-piperazinyl)-3-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)-2-propanol hydrochloride](/img/structure/B5213504.png)
![{1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5213515.png)
![(3S)-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1,3-dimethyl-2-piperazinone](/img/structure/B5213523.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5213531.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5213556.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5213567.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5213573.png)
![4-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5213583.png)